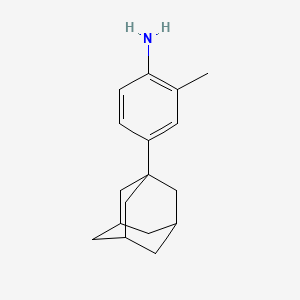

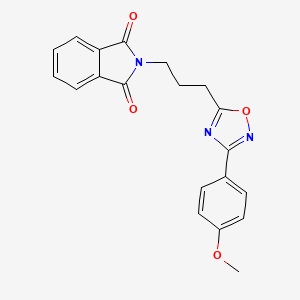

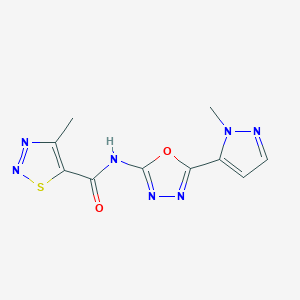

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound123.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the attachment of the cyclopropyl group, and the coupling with the pyrazole carboxamide12. However, the exact synthetic route could vary based on the starting materials and the desired route of synthesis.

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a 1,2,4-triazole ring, a cyclopropyl group, a thiophene ring, and a pyrazole carboxamide123. The presence of these groups would likely confer specific chemical properties to the molecule.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the 1,2,4-triazole ring might participate in reactions with electrophiles, while the carboxamide group could be involved in reactions with bases41.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole and pyrazole rings could impact the compound’s solubility and stability123.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Mechanisms

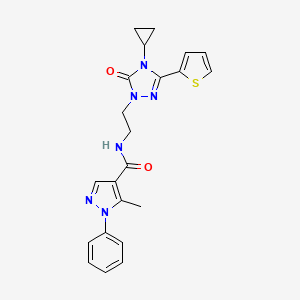

The compound's involvement in chemical synthesis highlights its potential in creating complex molecules through specific reactions. For instance, a study by Ledenyova et al. (2018) explores the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, resulting in N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides through ANRORC rearrangement. This process, confirmed by X-ray analysis, is significant for understanding the compound's reactivity and potential applications in medicinal chemistry and material science Ledenyova, I. V., Falaleev, A. V., Shikhaliev, K., Ryzhkova, E. A., & Zubkov, F. (2018). Russian Journal of General Chemistry.

Heterocyclic Compound Synthesis

The compound's relevance extends to the synthesis of heterocyclic compounds, a crucial aspect of drug discovery and development. Mohareb et al. (2004) investigated the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward nitrogen nucleophiles, leading to the formation of various heterocyclic derivatives like pyrazole and pyrimidine. This versatility in reacting with different nucleophiles to form diverse heterocyclic frameworks underscores the compound's utility in synthesizing novel pharmacologically active molecules Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry.

Anticancer and Anti-inflammatory Agents

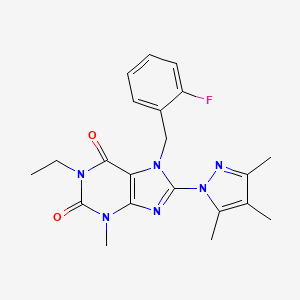

Another significant application lies in the compound's potential to serve as a precursor for anticancer and anti-inflammatory agents. Research by Rahmouni et al. (2016) on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones showcases the compound's role in developing molecules with cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, indicating its promise in cancer therapy and anti-inflammatory treatments Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016). Bioorganic Chemistry.

Crystal Structure and Material Science

The study of the compound's crystal structure, as conducted by Prabhuswamy et al. (2016), provides insights into its molecular conformation and stability, which are essential for designing materials with specific properties. The crystal and molecular structure analysis aids in understanding the intermolecular interactions and their implications for material science applications Prabhuswamy, M., Kumara, K., Pavithra, G., Kumar, K., & Lokanath, N. K. (2016). Chemical Data Collections.

Antibacterial Agents

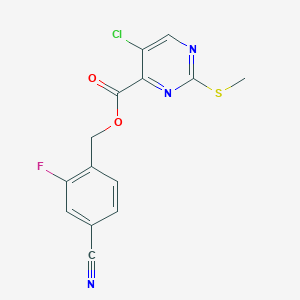

Furthermore, the compound's framework serves as a foundation for developing novel antibacterial agents, as demonstrated by Palkar et al. (2017) in their synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones. These compounds exhibited promising antibacterial activity, highlighting the potential of such molecular scaffolds in addressing antibiotic resistance Palkar, M., Patil, A., Hampannavar, G., Shaikh, M. S., Patel, H., Kanhed, A., Yadav, M., & Karpoormath, R. (2017). Medicinal Chemistry Research.

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. However, specific safety and hazard information for this compound is not available from the current sources41.

Zukünftige Richtungen

The potential applications and future directions for this compound are not clear from the available information. Further research would be needed to explore its potential uses and to fully understand its properties15.

Eigenschaften

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c1-15-18(14-24-28(15)17-6-3-2-4-7-17)21(29)23-11-12-26-22(30)27(16-9-10-16)20(25-26)19-8-5-13-31-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIHMYRWUWAKOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CS4)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)

![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)

![Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2384858.png)

![7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2384859.png)